1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCELJJMWUCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.
Synthesis of the thiazole ring: Using thioamides and α-haloketones.
Coupling of the pyrazole and thiazole rings: Through nucleophilic substitution or other coupling reactions.
Introduction of the ethoxyphenyl group: Via electrophilic aromatic substitution or similar reactions.
Formation of the urea linkage: Using isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the reduction of the thiazole ring or the nitro groups if present.
Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of pyrazole, thiazole, and phenyl moieties, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization, thiazole synthesis via reaction with thiourea, and final coupling with an ethoxyphenyl group.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Diketone + Hydrazine | Form pyrazole ring |
| 2 | Nucleophilic Substitution | α-Haloketone + Thiourea | Synthesize thiazole ring |
| 3 | Coupling | Ethoxyphenyl derivative | Finalize target compound |
Medicinal Chemistry
The compound exhibits promising therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development in oncology and infectious diseases. The presence of the pyrazole and thiazole moieties has been linked to anticancer activities due to their ability to modulate enzyme activity and cellular pathways.
Case Study: Anticancer Activity
Research has shown that similar thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth .
Biological Probes
In biochemical assays, this compound can serve as a probe for studying enzyme interactions. Its unique structure allows it to interact selectively with specific enzymes or receptors, facilitating the exploration of cellular mechanisms.
Example: Enzyme Interaction Studies
Studies have demonstrated that compounds containing thiazole and pyrazole motifs can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials. It can be utilized in creating polymers or coatings with specific functionalities due to its structural diversity.
Synthetic Applications
In organic synthesis, 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea serves as a valuable building block for synthesizing more complex molecules. Its versatility allows chemists to explore new chemical reactions and develop novel materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea would depend on its specific biological target. Potential mechanisms could involve:
Binding to enzymes: Inhibiting their activity by mimicking natural substrates.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cell membranes: Leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
- 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea
Uniqueness
The unique combination of the pyrazole, thiazole, and ethoxyphenyl groups in 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with enhanced efficacy or selectivity.
Biological Activity
The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a novel derivative that combines a thiazole ring with a pyrazole moiety. This structural configuration has been associated with various biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 348.42 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological properties.
Synthesis
The synthesis of the compound involves the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives and ethoxyphenyl urea. The reaction conditions typically include solvent systems such as methanol or ethanol under reflux conditions to facilitate the formation of the desired urea derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values were reported at 3.79 µM for MCF7, indicating potent activity against this cell line .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest. Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties:
- Inhibition Studies : It has been reported that derivatives containing the thiazole and pyrazole rings can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : The presence of the thiazole moiety has been correlated with enhanced cytotoxicity and anti-inflammatory activity due to its ability to interact with biological targets effectively .
- Pyrazole Substitution : The 3,5-dimethyl substitution on the pyrazole ring is critical for maintaining activity, as it influences both solubility and binding affinity to target proteins .
Data Tables
| Activity Type | Cell Line | GI50/IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | SF-268 | 12.50 | |
| Anticancer | NCI-H460 | 42.30 | |
| Anti-inflammatory | COX Inhibition | Not specified |
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer properties, revealing that modifications in the thiazole structure significantly impacted their efficacy against different cancer types .
- Thiazole-Pyrazole Combinations : Research demonstrated that compounds combining thiazole and pyrazole exhibited synergistic effects in inhibiting tumor growth in vivo models, suggesting potential for development as therapeutic agents in cancer treatment .
Q & A
Q. Critical Parameters :
- Reflux in ethanol for 2–4 hours to ensure complete cyclization.
- Use of triethylamine to neutralize acidic byproducts during urea formation .
Advanced: How can researchers optimize reaction yields for multi-step syntheses of similar urea-linked heterocycles?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps.
- Temperature control : Lower temperatures (0–5°C) during isocyanate coupling reduce side reactions.
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in thiazole formation .
- Yield troubleshooting : Monitor intermediates via TLC/HPLC. For low yields in urea coupling, ensure strict anhydrous conditions and stoichiometric excess of isocyanate .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ expected at m/z ~428).
- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
Advanced: How can computational methods predict the compound’s reactivity or binding affinity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The pyrazole-thiazole core may occupy hydrophobic pockets.
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., urea carbonyl as a hydrogen bond acceptor).
- SAR analysis : Compare with analogs (Table 1) to identify critical substituents for activity .
Q. Table 1: Structural analogs and activity trends
| Compound | Substituent Modifications | Impact on Activity |
|---|---|---|
| Analog A | Phenyl instead of ethoxyphenyl | Reduced solubility, higher logP |
| Analog B | Thiophene in place of thiazole | Lower kinase inhibition (IC₅₀ > 10 μM) |
| Target Compound | 3,5-dimethylpyrazole + ethoxyphenyl | Balanced lipophilicity and target affinity |
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement assays for GPCR targets .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Dose-response validation : Test compound in parallel assays to rule out batch variability.
- Off-target profiling : Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific interactions.
- Physicochemical profiling : Measure solubility and stability (e.g., PBS buffer vs. DMSO) to explain discrepancies in IC₅₀ values .
Basic: What structural features influence the compound’s pharmacokinetics?
Answer:
- Urea linkage : Enhances hydrogen bonding with targets but may reduce metabolic stability.
- Ethoxyphenyl group : Improves membrane permeability via moderate logP (~2.8).
- Thiazole-pyrazole core : Contributes to π-π stacking in binding pockets .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Answer:
- Substituent modifications : Replace ethoxyphenyl with trifluoromethyl groups to enhance lipophilicity.
- Prodrug strategies : Introduce ester moieties to increase passive diffusion.
- In silico BBB prediction : Use SwissADME to prioritize compounds with optimal PSA (<90 Ų) and molecular weight (<450 Da) .
Basic: What experimental controls are critical in bioactivity studies?
Answer:
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
- Positive controls : Reference inhibitors (e.g., Imatinib for kinase assays).
- Negative controls : Unmodified cell lines or enzyme-free reactions .
Advanced: How to integrate multi-omics data to elucidate mechanism of action?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify target protein downregulation.
- Metabolomics : LC-MS profiling to trace urea derivative metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
